molecular formula C17H11BrClFN4 B11205742 7-(5-Bromo-2-fluorophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(5-Bromo-2-fluorophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11205742
M. Wt: 405.6 g/mol
InChI Key: IJXNCOBBJVXZCQ-UHFFFAOYSA-N
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Description

7-(5-BROMO-2-FLUOROPHENYL)-5-(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a synthetic organic compound that belongs to the class of triazolopyrimidines

Properties

Molecular Formula

C17H11BrClFN4

Molecular Weight

405.6 g/mol

IUPAC Name

7-(5-bromo-2-fluorophenyl)-5-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H11BrClFN4/c18-11-3-6-14(20)13(7-11)16-8-15(10-1-4-12(19)5-2-10)23-17-21-9-22-24(16)17/h1-9,16H,(H,21,22,23)

InChI Key

IJXNCOBBJVXZCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(N3C(=NC=N3)N2)C4=C(C=CC(=C4)Br)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-BROMO-2-FLUOROPHENYL)-5-(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and nitriles.

    Substitution reactions: Introduction of the bromo, fluoro, and chloro substituents on the phenyl rings can be done through halogenation reactions using reagents like bromine, fluorine, and chlorine under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-(5-BROMO-2-FLUOROPHENYL)-5-(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, triazolopyrimidines are studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antiviral, or anticancer activities.

Medicine

In medicinal chemistry, these compounds are explored for their potential therapeutic applications. They may be investigated as drug candidates for treating various diseases.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(5-BROMO-2-FLUOROPHENYL)-5-(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptors: Modulating receptor function by acting as agonists or antagonists.

    Pathways: Affecting cellular pathways involved in signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 7-(5-BROMO-2-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
  • 7-(5-BROMO-2-FLUOROPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Uniqueness

The uniqueness of 7-(5-BROMO-2-FLUOROPHENYL)-5-(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

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